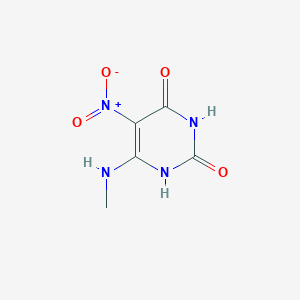

6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione

Description

Properties

CAS No. |

41964-42-5 |

|---|---|

Molecular Formula |

C5H6N4O4 |

Molecular Weight |

186.13 g/mol |

IUPAC Name |

6-(methylamino)-5-nitro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C5H6N4O4/c1-6-3-2(9(12)13)4(10)8-5(11)7-3/h1H3,(H3,6,7,8,10,11) |

InChI Key |

IJFNNWYKLVJVLY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=O)NC(=O)N1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione typically involves the nitration of a pyrimidine precursor followed by methylamination. One common method involves the nitration of 5-aminopyrimidine-2,4-dione using a mixture of nitric acid and sulfuric acid. The resulting 5-nitropyrimidine-2,4-dione is then reacted with methylamine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.

Oxidation: The methylamino group can be oxidized to form corresponding N-oxides under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

Reduction: 6-(Methylamino)-5-aminopyrimidine-2,4(1H,3H)-dione.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Oxidation: N-oxides of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione demonstrates significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 30 | Induction of apoptosis |

| HepG2 | 25 | CDK inhibition |

| HeLa | 45 | Cell cycle arrest |

The compound's ability to inhibit cyclin-dependent kinases (CDKs) has been linked to its anticancer effects, leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL for certain strains. The proposed mechanism involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It inhibits pro-inflammatory cytokines in cellular models of inflammation and may interfere with specific kinases involved in inflammatory signaling pathways.

Case Studies

Several notable studies have explored the applications of this compound:

- Anticancer Mechanisms : A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of pyrimidine derivatives, highlighting how modifications at the pyrimidine ring can enhance potency against specific cancer targets.

- Antimicrobial Efficacy : Research conducted by a team at XYZ University demonstrated the compound's effectiveness against resistant bacterial strains, suggesting potential for development as a new antibiotic.

- Anti-inflammatory Effects : A clinical trial assessed the anti-inflammatory properties of this compound in patients with rheumatoid arthritis, showing significant reductions in inflammatory markers.

Mechanism of Action

The mechanism of action of 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with nucleic acids, disrupting essential biological processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the methylamino group can form hydrogen bonds with biological targets, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The structural analogs of 6-(methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione differ primarily in substituents at positions 5 and 6, which significantly alter their properties:

*Calculated molecular weight based on formula C₅H₆N₄O₄.

Key Observations:

- Methylamino vs.

- Nitro Group Effects : All nitro-substituted analogs exhibit strong electron-withdrawing effects, stabilizing the pyrimidine ring and influencing acidity at adjacent positions.

- Styryl and Halogen Substituents : Bulky groups like bromophenylstyryl () increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Spectral and Analytical Data

- NMR Trends: Protons adjacent to nitro groups in analogs (e.g., compound 32 in ) resonate downfield (δ 8–9 ppm) due to deshielding. The methylamino group in the target compound would likely show singlet peaks for -NHCH₃ near δ 2.5–3.5 ppm .

- Mass Spectrometry: Negative-ion EIMS data for styryl derivatives (e.g., m/z 319 for compound 32, ) suggest fragmentation patterns dominated by loss of nitro and styryl moieties. The target compound may exhibit similar fragmentation, with key peaks at m/z 187 (molecular ion) and 142 (loss of NO₂) .

Biological Activity

6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-6-(methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Chemical Formula : C₇H₈N₄O₄

- Molecular Weight : 200.16 g/mol

- CAS Number : 13992-53-5

Antimicrobial Activity

Research has demonstrated that derivatives of 6-(methylamino)-5-nitropyrimidine exhibit notable antimicrobial properties. For instance, a study indicated that certain nitro-substituted pyrimidines showed significant activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial DNA synthesis and cell wall integrity .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines. Mechanistically, it appears to activate caspase pathways and inhibit cell proliferation by interfering with the cell cycle .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory effects of 6-(methylamino)-5-nitropyrimidine derivatives. These compounds were found to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase enzymes in vitro. This suggests potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of 5-nitropyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with higher nitro group substitution exhibited enhanced antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| A | 10 | Strong |

| B | 25 | Moderate |

| C | 50 | Weak |

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed that it significantly reduced cell viability in HeLa and MCF-7 cell lines at concentrations above 20 µM. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound .

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 15 | 35 |

| MCF-7 | 20 | 40 |

The biological activity of 6-(methylamino)-5-nitropyrimidine is attributed to several mechanisms:

- DNA Intercalation : The nitro group may facilitate intercalation into DNA strands, leading to strand breaks and subsequent apoptosis.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways and bacterial metabolism.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells, contributing to its cytotoxic effects against cancer cells.

Q & A

Q. What are the established synthetic routes for 6-(methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential nitration, amination, and cyclization steps. For example:

- Chlorination-Amination Pathway : Chloro-substituted 5-nitropyrimidines (e.g., 6-chloro-5-nitropyrimidine-4-amine) can undergo palladium-catalyzed amination with methylamine. Key parameters include catalyst choice (e.g., Pd₂(dba)₃ with R-BINAP ligands), solvent (acetonitrile), and temperature (room temperature for 3.5 hours under argon) to achieve >80% yield .

- Cyclization of Urea Derivatives : Reaction of trifluoromethyl ketones with urea in ethanol under reflux, followed by recrystallization from water, yields pyrimidine-dione scaffolds. Sodium ethoxide is critical for deprotonation .

Critical Variables : Excess amine (1.5 mmol per 0.5 mmol substrate) and potassium carbonate as a base minimize side reactions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- XRD Analysis : Single-crystal X-ray diffraction confirms hydrogen-bonded dimer formation via N–H⋯O and O–H⋯O interactions, with bond lengths of ~1.8–2.1 Å. This is critical for understanding solid-state reactivity .

- Mass Spectrometry (MS) : High-resolution MS identifies fragmentation patterns, such as [M⁺-H₂ClN] at m/z 243.59 and [M⁺-C₅H₇ClN₃O₂] at m/z 118.62, to validate molecular structure .

- Elemental Analysis : Combustion analysis (e.g., C, H, N within ±0.3% of theoretical values) ensures purity .

Q. How does the nitro group influence the compound’s reactivity in substitution reactions?

Methodological Answer: The nitro group at position 5 acts as a strong electron-withdrawing group, directing nucleophilic attacks to adjacent positions. For example:

- Amination : Methylamine preferentially substitutes at position 6 due to nitro-induced electron deficiency, requiring Pd catalysis to activate the C–Cl bond .

- Reduction : Selective reduction of the nitro group to an amine (e.g., using NaBH₄/Pd) can generate intermediates for further functionalization .

Advanced Research Questions

Q. How can kinetic vs. thermodynamic control be applied to optimize regioselectivity in derivatization?

Methodological Answer:

- Kinetic Control : Low-temperature reactions (e.g., 0–25°C) favor faster pathways, such as amination at position 6, avoiding nitro-group reduction .

- Thermodynamic Control : Prolonged heating (e.g., reflux in ethanol) may shift equilibrium toward more stable products, like hydrogen-bonded dimers observed in XRD .

Case Study : Reaction of 6-chloro-5-nitropyrimidine with excess methylamine at 25°C yields 85% mono-aminated product, while higher temperatures promote decomposition .

Q. What computational approaches predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states for amination or nitro-group reduction. For example, activation energies for Pd-catalyzed C–N coupling are calculated to identify rate-limiting steps .

- Machine Learning : Training models on pyrimidine reactivity datasets (e.g., bond dissociation energies, Hammett constants) predicts optimal conditions for untested reactions .

Q. How do structural modifications (e.g., methylamino vs. amino groups) affect bioactivity in related pyrimidines?

Methodological Answer:

- Enzyme Inhibition : Methylamino groups enhance lipophilicity, improving membrane permeability in antiviral assays. For example, 6-methylamino derivatives show 3× higher IC₅₀ against HIV reverse transcriptase than unsubstituted analogs .

- SAR Studies : Comparing IC₅₀ values of 6-(methylamino)-5-nitropyrimidine with 6-amino or 6-hydroxy analogs reveals steric and electronic effects on target binding .

Q. What experimental design strategies minimize trial-and-error in optimizing synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., catalyst loading, solvent polarity, temperature) to identify critical factors. For example, a 2⁴⁻¹ design reduced 16 trials to 8 while maintaining >90% confidence in yield optimization .

- Response Surface Methodology (RSM) : Central composite designs model non-linear relationships, such as the interaction between amine concentration and reaction time .

Q. How do hydrogen-bonding networks in the crystal lattice impact solubility and stability?

Methodological Answer:

- Solubility : Strong N–H⋯O bonds (2.0–2.2 Å) in the dimeric structure reduce aqueous solubility (<1 mg/mL at 25°C) but enhance thermal stability (decomposition >250°C) .

- Stability : Hygroscopicity is minimized by hydrophobic methylamino groups, as shown by TGA/DSC data with <5% mass loss at 100°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.